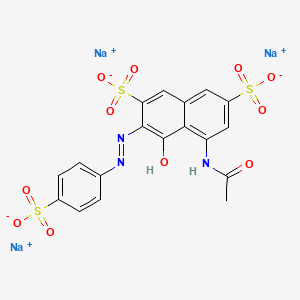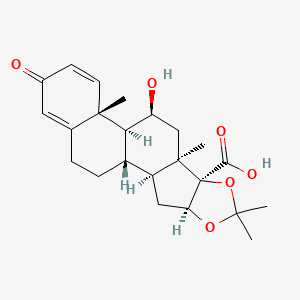
去二羟甲醛-羧基地索奈德
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desglycolaldehyde-carboxyl Desonide is a chemical compound with the molecular formula C23H30O6 . It is also known as (11β,16α,17α)-11-Hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic acid . The compound has a molecular weight of 402.5 g/mol .
Molecular Structure Analysis
The molecular structure of Desglycolaldehyde-carboxyl Desonide includes several functional groups. The compound has a complex structure with multiple rings and functional groups, including hydroxyl, carbonyl, and carboxyl groups . The compound’s structure also includes several chiral centers .Physical And Chemical Properties Analysis
Desglycolaldehyde-carboxyl Desonide has a molecular weight of 402.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. The compound has a rotatable bond count of 1. Its exact mass and monoisotopic mass are both 402.20423867 g/mol. The compound has a topological polar surface area of 93.1 Ų. It has a heavy atom count of 29 and a complexity of 857 .科学研究应用
深共熔溶剂 (DES)
金属萃取和土壤修复的创新溶剂DES 是通过季铵盐与羧酸混合而形成的,已被探索其在绿色化学应用中的潜力。它们为传统溶剂提供了一种可生物降解、低成本的替代品,用于从矿石中提取金属和土壤修复,特别是从受污染土壤中去除铅等重金属。Mukhopadhyay 等人(2016 年)的研究证明了 DES 在增强垃圾填埋场土壤中铅去除方面的应用,突出了天然表面活性剂在提高 DES 效率中的作用 (Mukhopadhyay 等人,2016 年)。
性质和应用Abbott 等人(2004 年)详细阐述了氯化胆碱和羧酸之间 DES 的形成和性质,展示了它们类似于离子液体的多功能性质。这些溶剂的应用范围从金属氧化物溶解到在金属萃取中的潜在用途,强调了它们在可持续工业过程中的重要性 (Abbott 等人,2004 年)。
地索奈德在皮肤病学研究中的应用
光稳定性和制剂稳定性对地索奈德的研究集中于其在各种条件下的稳定性,例如在暴露于 UVA 光下的光稳定性。Rosa 等人(2014 年)研究了抗氧化剂和紫外线过滤剂对地索奈德的稳定作用,发现某些制剂可以显着提高其稳定性,这对于维持皮肤病治疗中的疗效至关重要 (Rosa 等人,2014 年)。
用于改善递送的纳米胶囊悬浮液Antonow 等人(2016 年)探索了地索奈德负载纳米胶囊悬浮液的开发,以减轻与长期使用相关的副作用。这些纳米胶囊为改善药物递送和治疗皮肤病的疗效提供了一种有希望的方法 (Antonow 等人,2016 年)。
作用机制
Target of Action
Desglycolaldehyde-carboxyl Desonide primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a protein found in cells that binds to glucocorticoid hormones, such as cortisol, and plays a crucial role in regulating various physiological processes, including metabolism, inflammation, and immune response .
Mode of Action
Desglycolaldehyde-carboxyl Desonide, like other topical corticosteroids, has anti-inflammatory, antipruritic, and vasoconstrictive properties . The compound binds to cytosolic glucocorticoid receptors . This complex then migrates to the nucleus and binds to genetic elements on the DNA . This binding activates and represses various genes , leading to the modulation of the immune response .
Biochemical Pathways
The activation of the glucocorticoid receptor by Desglycolaldehyde-carboxyl Desonide can suppress inflammation and modulate the immune response . This action may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) .
Pharmacokinetics
It is known that the absorption of topical corticosteroids like desglycolaldehyde-carboxyl desonide is dependent on the formulation, amount applied, and nature of skin at the application site . Metabolism is typically hepatic, and excretion is primarily through urine .
Result of Action
The result of Desglycolaldehyde-carboxyl Desonide’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . By activating the glucocorticoid receptor, Desglycolaldehyde-carboxyl Desonide can suppress inflammation and modulate the immune response, leading to reduced symptoms and improved clinical outcomes .
Action Environment
The action, efficacy, and stability of Desglycolaldehyde-carboxyl Desonide can be influenced by various environmental factors. For instance, the absorption of topical corticosteroids can be increased with inflammation or occlusion . .
生化分析
Biochemical Properties
Desglycolaldehyde-carboxyl Desonide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase. This interaction is essential for the conversion of inactive cortisone to active cortisol, thereby influencing the glucocorticoid activity in the body .
Cellular Effects
Desglycolaldehyde-carboxyl Desonide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues .
Molecular Mechanism
The molecular mechanism of Desglycolaldehyde-carboxyl Desonide involves binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the glucocorticoid receptor, modulating the receptor’s activity and influencing the transcription of target genes involved in anti-inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desglycolaldehyde-carboxyl Desonide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Desglycolaldehyde-carboxyl Desonide remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Desglycolaldehyde-carboxyl Desonide vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as reducing inflammation. At high doses, it may cause toxic or adverse effects, including disruption of normal cellular functions and induction of apoptosis .
Metabolic Pathways
Desglycolaldehyde-carboxyl Desonide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate steroid metabolism. This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic balance in the body .
Transport and Distribution
Within cells and tissues, Desglycolaldehyde-carboxyl Desonide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
Desglycolaldehyde-carboxyl Desonide is localized in specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. This localization is crucial for its role in modulating gene expression and cellular responses .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Desglycolaldehyde-carboxyl Desonide can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Desonide", "Glycolic acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Glycolic acid is converted to glycolic acid methyl ester by reaction with methanol and sulfuric acid.", "Step 2: Desonide is reacted with sodium borohydride in methanol to form desonide alcohol.", "Step 3: Desonide alcohol is reacted with glycolic acid methyl ester in the presence of acetic anhydride and pyridine to form desonide glycolate.", "Step 4: Desonide glycolate is reacted with sodium hydroxide to form desonide glycolic acid salt.", "Step 5: Desonide glycolic acid salt is reacted with chloroform and desglycolaldehyde to form Desglycolaldehyde-carboxyl Desonide." ] } | |
CAS 编号 |
117782-94-2 |
分子式 |
C23H30O6 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
InChI |
InChI=1S/C23H30O6/c1-20(2)28-17-10-15-14-6-5-12-9-13(24)7-8-21(12,3)18(14)16(25)11-22(15,4)23(17,29-20)19(26)27/h7-9,14-18,25H,5-6,10-11H2,1-4H3,(H,26,27)/t14-,15-,16-,17+,18+,21-,22-,23-/m0/s1 |
InChI 键 |
FRRZIPPXTFWZML-JBAFZSFZSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@]35C)O |
SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C |
规范 SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



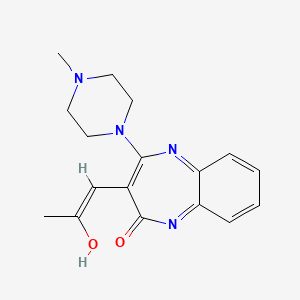
![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)


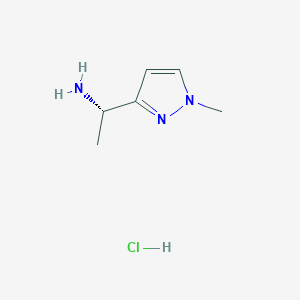
![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)
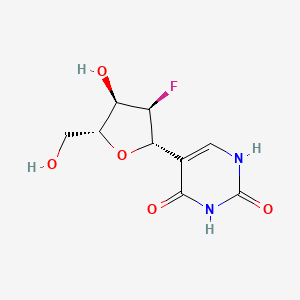
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1436906.png)
